Product packaging for 4-(Aminomethyl)pyridine-2-carboxamide(Cat. No.:)

4-(Aminomethyl)pyridine-2-carboxamide

Cat. No.: B8781133
M. Wt: 151.17 g/mol
InChI Key: GNPDQMGAQIEAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)pyridine-2-carboxamide is a chemical compound intended for research and development purposes. This product is provided "As Is" for laboratory use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for ensuring its use complies with local laws and regulations and for warning any personnel handling the product of potential hazards. Compounds featuring the pyridine-2-carboxamide scaffold are of significant interest in medicinal chemistry and chemical biology research. Specifically, closely related analogues have been investigated as selective positive allosteric modulators (PAMs) for muscarinic acetylcholine receptor subtypes, serving as valuable pharmacological tool compounds in neuroscience . Furthermore, the carboxamide functional group is a key motif in organic synthesis, with ongoing research into efficient and cost-effective catalytic methods for amide bond formation, such as formylpyrrolidine-catalyzed activations . Researchers may also utilize this compound as a building block or intermediate in the synthesis of more complex molecules, including those designed to study challenging biological targets like hydrophobic transmembrane peptides and proteins . Proper handling procedures are essential; qualified personnel should use appropriate personal protective equipment, including gloves and eye protection. For its specific properties and structure, please consult the relevant spectroscopic data and certificate of analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O B8781133 4-(Aminomethyl)pyridine-2-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

4-(aminomethyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H9N3O/c8-4-5-1-2-10-6(3-5)7(9)11/h1-3H,4,8H2,(H2,9,11)

InChI Key

GNPDQMGAQIEAFS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CN)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 4 Aminomethyl Pyridine 2 Carboxamide and Its Precursors

Strategies for Pyridine (B92270) Core Functionalization

Nucleophilic Substitution Approaches for Aminomethyl Groups

Nucleophilic substitution reactions provide a direct method for the introduction of an amino group. This typically involves the displacement of a suitable leaving group on a methyl substituent at the 4-position of the pyridine ring by a nitrogen nucleophile.

A common precursor for such a reaction would be a 4-(halomethyl)pyridine derivative, for instance, 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine. The reaction of these precursors with ammonia (B1221849) would, in principle, yield the desired 4-(aminomethyl)pyridine. However, the direct use of ammonia can lead to over-alkylation, resulting in the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.org

To circumvent the issue of over-alkylation, the Gabriel synthesis offers a more controlled alternative. libretexts.org This method utilizes the phthalimide (B116566) anion as an ammonia surrogate. The synthesis would proceed by reacting a 4-(halomethyl)pyridine with potassium phthalimide. The resulting N-substituted phthalimide can then be cleaved, typically by hydrazinolysis with hydrazine (B178648) hydrate (B1144303) or by acidic hydrolysis, to release the primary amine, 4-(aminomethyl)pyridine, in a clean and efficient manner. libretexts.org

PrecursorReagentProductKey Considerations
4-(Chloromethyl)pyridineAmmonia4-(Aminomethyl)pyridinePotential for over-alkylation to secondary and tertiary amines.
4-(Chloromethyl)pyridinePotassium Phthalimide, then Hydrazine4-(Aminomethyl)pyridineControlled synthesis of the primary amine, avoiding over-alkylation. libretexts.org

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds. nih.govorganicreactions.org This one-pot reaction involves the initial formation of an imine or enamine from the reaction of a carbonyl compound with an amine, followed by its in-situ reduction to the corresponding amine.

In the context of synthesizing 4-(aminomethyl)pyridine, a suitable precursor would be pyridine-4-carbaldehyde. The reaction of pyridine-4-carbaldehyde with ammonia would form an intermediate imine, which is then reduced to the 4-(aminomethyl)pyridine. A variety of reducing agents can be employed for this transformation.

The Borch reductive amination, which utilizes sodium cyanoborohydride (NaBH3CN), is a classic and effective method. chem-station.commasterorganicchemistry.com NaBH3CN is a mild reducing agent that is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde, which is crucial for the success of the one-pot reaction. masterorganicchemistry.com The reaction is typically carried out under mildly acidic conditions (pH 6-7) to facilitate imine formation without deactivating the amine nucleophile. chem-station.com

An alternative and often preferred reducing agent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). harvard.edu This reagent is also mild and selective, and it has the advantage of being less toxic than cyanoborohydride reagents. masterorganicchemistry.comharvard.edu Furthermore, catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), can also be employed for the reduction of the intermediate imine. nih.gov

Carbonyl PrecursorAmine SourceReducing AgentKey Features
Pyridine-4-carbaldehydeAmmoniaSodium Cyanoborohydride (NaBH3CN)Borch reaction; selective reduction of the iminium ion. chem-station.commasterorganicchemistry.com
Pyridine-4-carbaldehydeAmmoniaSodium Triacetoxyborohydride (NaBH(OAc)3)Milder, less toxic alternative to NaBH3CN. harvard.edu
Pyridine-4-carbaldehydeAmmoniaH2 / Palladium on CarbonCatalytic hydrogenation approach. nih.gov

Formation of Hydrochloride Salts and Analogous Derivatives

Amines are basic compounds and readily form salts with acids. The formation of a hydrochloride salt of 4-(aminomethyl)pyridine-2-carboxamide can be advantageous for purification, handling, and stability of the compound.

The general procedure for the formation of a hydrochloride salt involves treating a solution of the free amine with hydrochloric acid. youtube.com For instance, the aminopyridine derivative can be dissolved in a suitable organic solvent, such as dichloromethane, and a solution of anhydrous HCl in a solvent like diethyl ether can be added dropwise. nih.govresearchgate.net The hydrochloride salt, being less soluble in the organic solvent, will typically precipitate out and can be collected by filtration. researchgate.net The formation of the salt can be confirmed by analytical techniques such as NMR spectroscopy and X-ray crystallography. nih.gov A similar procedure has been described for the synthesis of 2,3,5,6-tetraaminopyridine hydrochloride salt, highlighting the general applicability of this method. nih.gov

Amidation and Reduction Sequences for Carboxamide Moiety Formation

The formation of the carboxamide group at the 2-position of the pyridine ring is another pivotal step in the synthesis of the target molecule. This can be accomplished through the amidation of a pyridine carboxylic acid or by the reduction of a nitrile or imine precursor.

Amidation of Pyridine Carboxylic Acids with Amines

The direct coupling of a carboxylic acid with an amine to form an amide bond is a fundamental transformation in organic synthesis. In the synthesis of this compound, a key precursor would be 4-(aminomethyl)picolinic acid. The amidation of this precursor with ammonia would yield the desired product.

To facilitate this reaction, the carboxylic acid needs to be activated. This is typically achieved using a coupling agent. A variety of coupling agents are available for this purpose. For instance, carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) and a base like 4-dimethylaminopyridine (B28879) (DMAP), are commonly used to form an active ester intermediate that readily reacts with the amine. nih.gov Another effective coupling agent for the amidation of picolinic acid is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). researchgate.net

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride. nih.govgrowingscience.com Treatment of the picolinic acid derivative with a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride would generate the corresponding acyl chloride. nih.gov This highly reactive intermediate can then be treated with ammonia to form the carboxamide.

Carboxylic Acid PrecursorCoupling Agent/MethodAmine SourceKey Features
4-(Aminomethyl)picolinic acidEDC, HOBt, DMAPAmmoniaCarbodiimide-mediated coupling. nih.gov
4-(Aminomethyl)picolinic acidDMTMMAmmoniaTriazine-based coupling agent. researchgate.net
4-(Aminomethyl)picolinic acidThionyl Chloride, then AmmoniaAmmoniaFormation of an intermediate acyl chloride. nih.govgrowingscience.com

Catalytic Hydrogenation Protocols for Nitrile or Imine Precursors

An alternative strategy for the formation of the aminomethyl group involves the catalytic hydrogenation of a nitrile or imine precursor. This approach can be particularly useful if the corresponding nitrile or imine is readily accessible.

The reduction of a nitrile group to a primary amine is a well-established transformation. A suitable precursor for the synthesis of this compound would be 4-cyanopicolinamide. The catalytic hydrogenation of this nitrile would directly yield the target molecule. Raney Nickel is a commonly used catalyst for the reduction of nitriles. researchgate.netnih.govmdpi.com The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. Other nickel-based catalysts have also been shown to be effective for hydrogenation reactions. mdpi.com

However, it is important to note that the catalytic hydrogenation of cyanopyridine derivatives can sometimes be challenging. For example, attempts to reduce 4-cyano-2-methylpicolinate using Pd/C in pyridine were reported to be unsuccessful. umsl.edu This highlights the importance of catalyst selection and optimization of reaction conditions for a successful transformation.

PrecursorCatalystProductKey Considerations
4-CyanopicolinamideRaney NickelThis compoundHeterogeneous catalysis for nitrile reduction. researchgate.netnih.govmdpi.com
Imine of Pyridine-4-carbaldehyde-2-carboxamidePalladium on CarbonThis compoundReduction of an imine intermediate.

Intramolecular Cyclization in Related Pyridine-Amine Systems and Potential Pathways

The structural arrangement of this compound, featuring both a nucleophilic amine and an amide group on a pyridine scaffold, presents the potential for intramolecular cyclization reactions. Understanding these pathways in related systems is crucial for controlling reaction outcomes and designing stable synthetic routes.

Spontaneous Cyclization Reactions in Aminomethyl-Pyridines

In certain pyridine-amine systems, intramolecular cyclization can occur without the need for a metal catalyst, often driven by the inherent reactivity of the functional groups and reaction conditions.

One prominent example is the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes to form imidazo[1,5-a]pyridines. beilstein-journals.orgnih.gov The proposed mechanism for this reaction involves an initial nucleophilic attack by the aminomethyl group onto the activated nitroalkane, forming an amidinium intermediate. beilstein-journals.org This intermediate is well-positioned for a subsequent 5-exo-trig cyclization, where the pyridine ring's "masked imine" character facilitates the ring closure. beilstein-journals.orgnih.gov This process ultimately leads to the formation of a fused five-membered ring system. beilstein-journals.org

Another documented instance of spontaneous cyclization involves a dipicolylamine (DPA) derivative featuring an aldehyde moiety. This system exhibits a reversible, pH-dependent intramolecular reaction between the pyridine and aldehyde groups to form a pyridinium-fused heterocycle. nih.gov Under acidic conditions, the cyclized, fused-ring structure is stabilized and favored. Conversely, basic conditions shift the equilibrium back toward the ring-opened form. nih.gov This demonstrates how environmental factors like pH can control the propensity for spontaneous cyclization in pyridine-amine structures. nih.gov

Furthermore, thermal conditions can induce cyclization in related systems. For instance, N-propargyl enamines can undergo a 6-endo-dig cyclization upon heating to produce pyridine derivatives in a transition-metal-free process, highlighting a pathway driven solely by thermal energy. researchgate.net

Transition-Metal Catalyzed Intramolecular Cyclizations in Related Amides

Transition metals are powerful tools for catalyzing intramolecular cyclizations that might otherwise be kinetically unfavorable. In systems related to pyridine amides, various metals have been employed to construct new heterocyclic rings through C-H activation and other annulation strategies.

Palladium-catalyzed intramolecular C(sp²)-H carboxamidation has been used for the efficient synthesis of quinazolin-4-(3H)-ones from N-phenylbenzamidine precursors. nih.gov This type of reaction, where an amide-like group (amidine) is directed to cyclize onto an adjacent C-H bond, is a key strategy in modern synthetic chemistry. nih.gov Such methodologies often require directing groups to achieve the necessary regioselectivity and catalytic activity. nih.gov

Copper catalysis has also been shown to be effective. An efficient method for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives involves a domino A³-coupling reaction catalyzed by a Cu(II)–ascorbate system in aqueous micellar media. nih.gov This process involves the condensation of 2-aminopyridines and aldehydes, followed by a copper-aided 5-exo-dig cycloisomerization with an alkyne to yield the fused bicyclic product. nih.gov

The following table summarizes selected examples of transition-metal catalyzed cyclizations in related N-heterocyclic systems.

Catalyst SystemSubstrate TypeProductReaction Type
Palladium CatalystN-phenylbenzamidineQuinazolin-4-(3H)-oneIntramolecular C(sp²)-H Carboxamidation
Cu(II)–Ascorbate2-Aminopyridine, Aldehyde, AlkyneImidazo[1,2-a]pyridineDomino A³-Coupling / 5-exo-dig Cycloisomerization
Rhodium CatalystPyridylimines, Arylboronic AcidsChiral DiarylmethylaminesAsymmetric Arylation

Sustainable and Green Chemistry Approaches in Amination Reactions

The introduction of amino groups onto pyridine rings is a fundamental step in the synthesis of compounds like this compound. Modern synthetic chemistry emphasizes the use of sustainable and green methodologies to minimize environmental impact, reduce waste, and improve safety. rasayanjournal.co.inresearchgate.net

Several green strategies have been developed for the amination of pyridines. One approach is the use of environmentally benign solvents and reagents. A base-promoted method for the selective amination of polyhalogenated pyridines has been developed that uses water as the solvent, avoiding the need for noble transition metals like palladium. acs.org This process offers a more cost-effective and environmentally friendly alternative to traditional metal-catalyzed methods. acs.org

Hydrogen borrowing catalysis represents another sustainable strategy for forming C-N bonds. mdpi.com This method allows for the amination of alcohols using amines over heterogeneous copper catalysts, producing water as the only byproduct. researchgate.net The process is highly atom-economical and avoids the use of stoichiometric activating agents or leaving groups. researchgate.net

Electrochemical methods also offer a green alternative for C-H functionalization. Switchable approaches have been developed for the C3-aminomethylation of imidazo[1,2-a]pyridines using electrochemical conditions that are free of metals and external oxidants. rsc.org

The principles of green chemistry applicable to amination reactions are summarized in the table below.

Advanced Spectroscopic Characterization of 4 Aminomethyl Pyridine 2 Carboxamide and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are instrumental in identifying functional groups and providing information about the molecular conformation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Conformational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for qualitative analysis. The spectrum of 4-(Aminomethyl)pyridine-2-carboxamide is expected to exhibit distinct bands corresponding to its primary amine, primary amide, and substituted pyridine (B92270) ring moieties.

Key expected vibrational modes include:

Amine and Amide N-H Stretching: The primary amine (-CH₂NH₂) and primary amide (-CONH₂) groups will show N-H stretching vibrations, typically in the 3500-3100 cm⁻¹ region. Primary amides often display two bands in this area corresponding to asymmetric and symmetric stretching modes. copbela.org

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methylene (-CH₂) group is expected to appear just below 3000 cm⁻¹. vscht.czlibretexts.org

Carbonyl (C=O) Stretching: A strong absorption band, characteristic of the amide I band, is expected in the range of 1700-1640 cm⁻¹ due to the C=O stretching vibration of the carboxamide group. copbela.org

N-H Bending: The N-H bending vibrations of both the amine and amide groups typically appear in the 1650-1550 cm⁻¹ region.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring give rise to several bands in the 1600-1400 cm⁻¹ region. elixirpublishers.com

C-H Bending: Aliphatic C-H bending (scissoring) of the methylene group is expected around 1470-1450 cm⁻¹. libretexts.org

The precise positions of these bands can provide clues about molecular conformation and intermolecular interactions, such as hydrogen bonding.

Table 1: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine/AmideN-H Stretch3500 - 3100
Pyridine RingAromatic C-H Stretch3100 - 3000
Methylene GroupAliphatic C-H Stretch3000 - 2850
AmideC=O Stretch (Amide I)1700 - 1640
Amine/AmideN-H Bend1650 - 1550
Pyridine RingC=C, C=N Ring Stretch1600 - 1400
Methylene GroupC-H Bend (Scissoring)1470 - 1450

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. Vibrations that result in a significant change in molecular polarizability are Raman active. While FT-IR is particularly sensitive to polar functional groups like C=O and N-H, FT-Raman is often more sensitive to non-polar bonds and symmetric vibrations, such as the breathing modes of aromatic rings. nih.govnih.gov

For this compound, the FT-Raman spectrum would be valuable for characterizing the pyridine ring system. The ring stretching and breathing vibrations are expected to produce strong and sharp signals. elixirpublishers.com In contrast, the highly polar N-H and C=O stretching vibrations, which are strong in the IR spectrum, are often weaker in the Raman spectrum. The combination of both FT-IR and FT-Raman data provides a more complete picture of the molecule's vibrational modes. researchgate.net

Potential Energy Distribution (PED) Analysis for Vibrational Assignments

While group frequencies provide a good initial assignment of spectral bands, complex molecules often exhibit vibrational coupling, where a single band arises from a mixture of different motions. Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed and quantitative assignment of vibrational bands. researchgate.netresearchgate.net

PED analysis is typically performed using results from quantum chemical calculations, such as Density Functional Theory (DFT). nih.gov The analysis breaks down each calculated normal mode of vibration into contributions from various internal coordinates (e.g., bond stretching, angle bending, torsions). researchgate.net This allows for an unambiguous assignment of each observed band in the experimental FT-IR and FT-Raman spectra. For example, PED could precisely quantify the respective contributions of C=C and C=N stretching to the bands observed in the 1600-1400 cm⁻¹ region of the pyridine ring.

Table 2: Illustrative PED Analysis for Key Vibrational Modes

Frequency (cm⁻¹) Assignment Potential Energy Distribution (PED) Contributions
~3450Amide asym. N-H Stretchν(N-H) 98%
~1680Amide C=O Stretchν(C=O) 85%, δ(N-H) 10%
~1595Pyridine Ring Stretchν(C=C) 55%, ν(C=N) 40%
~1450CH₂ Scissoringδ(CH₂) 80%, Ring def. 15%

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR Chemical Shift Analysis for Structural Elucidation

One-dimensional ¹H (proton) and ¹³C NMR spectra reveal the different types of hydrogen and carbon atoms in a molecule based on their unique chemical shifts (δ), which are influenced by the local electronic environment.

¹H NMR: In the proton NMR spectrum of this compound, distinct signals are expected for the pyridine ring protons, the methylene protons, and the amine and amide protons. The three aromatic protons on the pyridine ring will appear as distinct signals, likely in the 7.0-8.6 ppm range, with their splitting patterns (coupling) revealing their adjacency. The methylene protons (-CH₂) are expected to appear as a singlet or a triplet (if coupled to the -NH₂ protons) typically between 3.8 and 4.0 ppm. chemicalbook.com The amide (-CONH₂) and amine (-NH₂) protons are exchangeable and may appear as broad singlets over a wide range.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals would be expected: five for the pyridine ring carbons and one for the methylene carbon. The carbon of the carbonyl group (C=O) in the amide is highly deshielded and will appear far downfield, typically in the 165-175 ppm range. The pyridine ring carbons will resonate in the aromatic region (120-160 ppm), and the methylene carbon (-CH₂) will be found in the aliphatic region (around 45-55 ppm).

Computational methods can be used to predict NMR chemical shifts, which, when compared to experimental data, can help confirm a proposed structure. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyridine H-3~7.8 - 8.0~120 - 125
Pyridine H-5~7.3 - 7.5~122 - 127
Pyridine H-6~8.4 - 8.6~148 - 152
Methylene (-CH₂-)~3.9~45 - 55
Amine (-NH₂)Broad, variable-
Amide (-CONH₂)Broad, variable-
Pyridine C-2-~150 - 155
Pyridine C-4-~145 - 150
Carbonyl (C=O)-~165 - 175

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR identifies the types of protons and carbons, 2D NMR experiments reveal how they are connected. huji.ac.il

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edulongdom.org A COSY spectrum of the target compound would show cross-peaks between adjacent protons on the pyridine ring (e.g., H-5 and H-6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. princeton.eduepfl.ch It is invaluable for unambiguously assigning carbon signals. For instance, the proton signal at ~3.9 ppm would show a cross-peak to the carbon signal at ~45-55 ppm, confirming the -CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduprinceton.eduepfl.ch HMBC is crucial for piecing together the molecular skeleton, especially around quaternary carbons (carbons with no attached protons). Key expected HMBC correlations would include:

From the methylene (-CH₂) protons to the C-3, C-4, and C-5 carbons of the pyridine ring.

From the amide protons (-CONH₂) to the carbonyl carbon and the C-2 and C-3 carbons of the ring.

From the H-3 proton to the carbonyl carbon and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond connectivity, NOESY reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. princeton.edu This is essential for determining the molecule's conformation and stereochemistry. For example, a NOESY spectrum could show correlations between the methylene protons and the H-3 and H-5 protons of the ring, providing insight into the preferred rotational orientation of the aminomethyl group.

Table 4: Summary of Expected 2D NMR Correlations

Technique Correlation Type Expected Key Correlations
COSY ¹H - ¹H (through 2-3 bonds)H-5 ↔ H-6; H-3 ↔ H-5 (weak)
HSQC ¹H - ¹³C (through 1 bond)H-3 ↔ C-3; H-5 ↔ C-5; H-6 ↔ C-6; CH₂ ↔ CH₂
HMBC ¹H - ¹³C (through 2-3 bonds)CH₂ ↔ C-3, C-4, C-5; H-6 ↔ C-2, C-4; H-3 ↔ C=O, C-5
NOESY ¹H - ¹H (through space)CH₂ ↔ H-3, H-5; H-6 ↔ Amide N-H

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic transitions of pyridine carboxamide derivatives are typically characterized by UV-Vis spectroscopy. Studies on complex tetraamide derivatives incorporating the 4-(aminomethyl)pyridine moiety reveal distinct absorption bands in the ultraviolet region. wu.ac.thwu.ac.th Typically, broad absorption bands are observed between 222-226 nm and around 275 nm. wu.ac.th

The higher energy band (222-226 nm) is attributed to π → π* transitions, which are characteristic of the aromatic pyridine rings. The lower energy band at approximately 275 nm corresponds to n → π* transitions associated with the non-bonding electrons of the carbonyl group (C=O) in the carboxamide linkage. wu.ac.th The formation of intermolecular hydrogen bonds, a common feature in these molecules, can lead to a red shift (bathochromic shift) in the UV-Vis spectra, indicating a change in the electronic environment of the chromophores. nih.gov

Table 1: Electronic Transitions in this compound Derivatives
Wavelength (λmax)Assigned TransitionAssociated Moiety
222 - 226 nmπ → πPyridine Ring
275 nmn → πCarbonyl (C=O)

Mass Spectrometry (GC-MS, LC-Mass) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis. In gas chromatography-mass spectrometry (GC-MS) studies of related symmetrical tetraamide compounds, specific fragmentation patterns have been identified. wu.ac.th

A significant fragment observed is the ion at a mass-to-charge ratio (m/z) of 107. wu.ac.th This peak corresponds to the pyridine-4-ylmethanamine moiety, which forms from the cleavage of the amide bond. This is a characteristic fragmentation pathway for compounds containing this structural unit. Other observed fragments for larger derivatives include ions at m/z 137, 243, and 271, which correspond to N-(pyridin-4-ylmethyl)formamide, 6-formyl-N-(pyridin-4-ylmethyl)picolinamide, and N,N-methyl(pyridine-4-ylmethyl)pyridine-2,6-dicarboxamide, respectively. wu.ac.th The fragmentation of the molecular ion is dominated by α-cleavage, which is typical for amines and amides, occurring at the carbon-carbon bond adjacent to the heteroatom. libretexts.org

Table 2: Characteristic Mass Fragments of 4-(Aminomethyl)pyridine Derivatives
m/zFragment Identity
107Pyridine-4-ylmethanamine
137N-(pyridin-4-ylmethyl)formamide
2436-formyl-N-(pyridin-4-ylmethyl)picolinamide
271N,N-methyl(pyridine-4-ylmethyl)pyridine-2,6-dicarboxamide

Solid-State Structural Elucidation

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing

The crystal structure of N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide was determined to be in the monoclinic space group P21/c. nih.gov The molecule exhibits a notable conformation where the pyridine and pyrazine rings are significantly inclined to each other, with a dihedral angle of 84.33 (12)°. nih.goviucr.org This twisted conformation is a key feature of its three-dimensional geometry. The amide group itself is nearly coplanar with the pyrazine ring, suggesting some degree of electronic delocalization. nih.gov

Table 3: Crystallographic Data for N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Dihedral Angle (Pyridine-Pyrazine)84.33 (12)°

Analysis of Intermolecular Hydrogen Bonding and Supramolecular Interactions

The crystal packing of pyridine carboxamide derivatives is heavily influenced by a network of intermolecular interactions, which dictate the formation of higher-order supramolecular structures. In the crystal lattice of N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, molecules are linked into chains by a combination of N—H⋯N and C—H⋯N hydrogen bonds. nih.goviucr.org

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability and phase behavior of solid-state materials like this compound. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events like melting, crystallization, and glass transitions. nih.govnih.govmdpi.com

For example, in a study of co-crystals involving pyridine-2-carboxamide, TGA and DSC were used to characterize their thermal properties. nih.gov Research on other pyridine derivatives, such as 2–methoxyamino–3, 5–dinitro–pyridine, has shown that DSC can reveal an endothermic melting process immediately followed by an exothermic decomposition, a common characteristic for many nitro compounds. researchgate.net TGA analysis of such compounds typically shows a multi-stage mass loss, corresponding to the sequential degradation of different parts of the molecule. nih.gov For this compound, one would expect to observe a distinct melting point in the DSC thermogram, followed by decomposition at higher temperatures, which would be visible as a significant mass loss in the TGA curve.

Computational and Theoretical Chemistry of 4 Aminomethyl Pyridine 2 Carboxamide

Density Functional Theory (DFT) Investigations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a foundational tool for predicting a molecule's geometry, stability, and electronic properties.

Geometry Optimization and Conformational Stability Analysis

A foundational step in computational chemistry involves finding the most stable three-dimensional arrangement of a molecule's atoms—its optimized geometry. For 4-(Aminomethyl)pyridine-2-carboxamide, this would involve DFT calculations to determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Researchers would likely explore multiple starting conformations, particularly rotation around the single bonds of the aminomethyl and carboxamide groups, to identify the global energy minimum and other low-energy conformers. The relative energies of these conformers would reveal their thermodynamic stability.

A representative data table for such an analysis would include:

Table 1: Hypothetical Optimized Geometric Parameters for this compound No data available in the current literature.

This interactive table would typically be populated with specific bond lengths (in Ångströms) and angles (in degrees) for the most stable conformer.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic character of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the "frontier" orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. For this compound, this analysis would reveal how the interplay between the pyridine (B92270) ring, the aminomethyl group, and the carboxamide group influences its electronic behavior.

A data table summarizing these findings would look like this:

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound No data available in the current literature.

This interactive table would list the calculated energies (in electronvolts, eV) for the HOMO and LUMO, as well as the resulting energy gap.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. An MEP analysis of this compound would identify the electron-rich areas, likely around the nitrogen and oxygen atoms of the carboxamide and the pyridine ring nitrogen, and electron-deficient areas, likely around the amine and amide hydrogens. This provides a predictive map of the molecule's reactive behavior.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns more closely with classical Lewis structures. For this compound, NBO analysis would quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For example, it could reveal the extent of electron delocalization from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the pyridine ring. The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their significance.

A typical NBO analysis data table would present the following:

Table 3: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions for this compound No data available in the current literature.

This interactive table would detail the key donor-acceptor interactions and their corresponding stabilization energies (in kcal/mol).

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Spectra

To understand how a molecule interacts with light, computational chemists use Time-Dependent Density Functional Theory (TD-DFT). This method is employed to predict the electronic absorption spectra (UV-Visible spectra) by calculating the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths (a measure of the transition probability). This information is vital for understanding the molecule's photophysical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Complexes

While DFT and TD-DFT provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. For instance, if this compound were to be studied as a ligand for a metal ion or a protein, MD simulations could model its behavior in a solvent (like water). These simulations could provide information on the stability of the complex, conformational changes, and kinetic parameters such as the rate of water exchange from a coordination complex, which is crucial for understanding reaction mechanisms.

Quantum Chemical Reactivity Descriptors

Quantum chemical reactivity descriptors are fundamental concepts in computational chemistry, derived from Density Functional Theory (DFT), that help in predicting the reactivity and stability of a molecule. These descriptors offer insights into how a molecule will interact with other chemical species.

Chemical Potential (μ): The chemical potential of a molecule describes the tendency of an electron to escape from the system. It is the negative of the electronegativity (χ). A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution. Molecules with a large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are generally considered to be chemically hard, indicating lower reactivity. Conversely, molecules with a small HOMO-LUMO gap are considered soft and are more reactive.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger capacity to act as an electrophile. It is a useful parameter for predicting the reactivity of a molecule in reactions involving charge transfer.

For a hypothetical analysis of this compound, one would typically perform DFT calculations to determine the energies of the HOMO and LUMO. From these values, the quantum chemical reactivity descriptors could be calculated using the following equations:

Chemical Potential (μ) ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η) ≈ (ELUMO - EHOMO) / 2

Electrophilicity Index (ω) = μ2 / (2η)

A data table for these properties would look like this, though the values are purely illustrative due to the lack of specific data for the target compound.

DescriptorSymbolTypical Range for Organic Molecules
Chemical Potentialμ-5 to -2 eV
Chemical Hardnessη1 to 5 eV
Electrophilicity Indexω0.5 to 3 eV

Nonlinear Optical (NLO) Properties Theoretical Evaluation

The theoretical evaluation of nonlinear optical (NLO) properties is crucial for the design of new materials for applications in optoelectronics and photonics. These properties describe how a material interacts with intense electromagnetic fields, such as those from lasers. Computational methods, particularly DFT, are widely used to predict the NLO response of molecules.

Dipole Moment (μ): The dipole moment is a measure of the separation of positive and negative charges in a molecule. A large dipole moment can be an indicator of significant charge asymmetry, which is often a prerequisite for second-order NLO activity.

Polarizability (α): Linear polarizability describes the distortion of the electron cloud of a molecule in the presence of an external electric field. It is a measure of the molecule's ability to form an induced dipole moment.

Hyperpolarizabilities (β and γ): These are the nonlinear counterparts to polarizability. The first hyperpolarizability (β) is responsible for second-order NLO effects like second-harmonic generation (SHG), while the second hyperpolarizability (γ) governs third-order NLO phenomena. Molecules with large hyperpolarizability values are desirable for NLO applications. The magnitude of these properties is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

For this compound, the presence of the electron-donating aminomethyl group and the electron-withdrawing carboxamide group attached to the pyridine ring could potentially lead to a significant NLO response. Theoretical calculations would involve optimizing the molecular geometry and then computing the dipole moment, polarizability, and hyperpolarizabilities.

A representative data table for theoretical NLO properties is shown below. Note that these values are hypothetical and serve only as an example of how such data would be presented.

PropertySymbolTypical Units
Dipole MomentμDebye
Mean Polarizability<α>a.u.
First Hyperpolarizabilityβtota.u.
Second Hyperpolarizability<γ>a.u.

Coordination Chemistry and Metal Complexation of 4 Aminomethyl Pyridine 2 Carboxamide

Ligand Design Principles and Chelation Modes

The design of 4-(Aminomethyl)pyridine-2-carboxamide as a ligand is predicated on the strategic placement of its coordinating groups: the pyridine (B92270) nitrogen, the carboxamide moiety, and the aminomethyl substituent. This arrangement allows the molecule to act as a flexible chelating agent, capable of adapting its coordination mode to the electronic and steric requirements of different metal centers.

The pyridine nitrogen atom is a primary and strong coordinating site, readily forming stable bonds with a wide range of metal ions. The carboxamide group introduces additional coordination possibilities through either its oxygen or nitrogen atom. In many instances, the carboxamide oxygen participates in coordination, leading to the formation of a stable five-membered chelate ring involving the pyridine nitrogen and the carboxamide oxygen. This N,O-bidentate coordination is a common motif in the chemistry of picolinamide (B142947) and its derivatives. researchgate.net However, under certain conditions, particularly after deprotonation of the amide proton, the carboxamide nitrogen can also act as a donor atom, which can lead to different structural arrangements and reactivity of the resulting metal complexes. rsc.orgnih.gov

Given the presence of three potential donor sites (pyridine nitrogen, carboxamide oxygen/nitrogen, and aminomethyl nitrogen), this compound can exhibit both bidentate and tridentate coordination patterns. The predominant coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of competing ligands.

In a bidentate fashion, the ligand typically coordinates through the pyridine nitrogen and the carboxamide oxygen, forming a stable five-membered chelate ring. This mode is frequently observed in complexes with various transition metals. researchgate.netmdpi.com Alternatively, bidentate coordination could involve the pyridine nitrogen and the aminomethyl nitrogen, though this is less common.

Tridentate coordination involves all three donor sites, leading to the formation of more rigid and often more stable complexes. This mode of coordination can result in the formation of two chelate rings, significantly enhancing the thermodynamic stability of the complex. The ability of a ligand to switch between bidentate and pentadentate (in more complex systems) coordination can be influenced by the electronic properties of the ligand itself. nih.gov For analogous systems, tridentate coordination is a well-established concept. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques, including single-crystal X-ray diffraction, infrared and UV-Vis spectroscopy, and elemental analysis.

Depending on the stoichiometry of the reaction and the coordination preferences of the metal ion, both mononuclear and polynuclear complexes can be formed.

Mononuclear complexes feature a single metal center coordinated to one or more molecules of the this compound ligand. In these complexes, the ligand can act as a bidentate or tridentate chelating agent.

Polynuclear complexes contain two or more metal centers bridged by the ligand. The aminomethyl group is particularly important in the formation of these structures, as it can coordinate to a second metal ion, leading to the formation of dimeric, oligomeric, or polymeric structures. The formation of both mononuclear and polynuclear copper(II) complexes has been observed with similar polypodal ligands. nih.gov

The coordination chemistry of this compound and its derivatives has been explored with a wide range of transition metal ions. The table below summarizes some of the key findings from studies on related pyridine carboxamide ligands.

Metal IonTypical Coordination GeometryKey Findings
Cu(II) Distorted octahedral, Square pyramidalForms both mononuclear and polynuclear complexes. The carboxamide group can coordinate through oxygen. researchgate.netmdpi.comresearchgate.net
Zn(II) Distorted tetrahedral, OctahedralCan form discrete mononuclear complexes. researchgate.nettandfonline.com
Co(II) OctahedralForms stable complexes, often with the ligand acting as a bidentate chelator. researchgate.netresearchgate.net
Ni(II) OctahedralReadily forms complexes with pyridine carboxamide ligands. researchgate.net
Fe(II/III) OctahedralCan form both mononuclear and polynuclear complexes, with the potential for interesting magnetic properties. mdpi.commdpi.com
Pd(II) Square-planarForms stable square-planar complexes, often with bidentate N,N or N,O coordination. nih.govnih.govnih.gov
Pt(II) Square-planarSimilar to Pd(II), forms stable square-planar complexes with potential applications in medicinal chemistry. nih.govnih.gov
Ru(III) OctahedralForms stable octahedral complexes with potential catalytic and biological activity. rsc.org
Rh(III) OctahedralExpected to form stable octahedral complexes.
Au(III) Square-planarForms stable square-planar complexes, often with N,N-bidentate coordination from deprotonated amide ligands. researchgate.net
Mn(II) OctahedralCan form coordination polymers with related aminopyridine ligands. mdpi.comijcm.ir

These studies demonstrate the rich and varied coordination chemistry of pyridine carboxamide-based ligands, highlighting the potential of this compound to form a wide array of structurally diverse and potentially functional metal complexes.

Role of 4 Aminomethyl Pyridine 2 Carboxamide As a Synthetic Building Block

Precursor in Heterocyclic Synthesis and Derivatization

The structure of 4-(aminomethyl)pyridine-2-carboxamide makes it a promising precursor for the synthesis of a variety of heterocyclic compounds and for the generation of diverse molecular libraries through derivatization.

The pyridine (B92270) nucleus is a common feature in a vast number of biologically active compounds, making pyridine derivatives valuable starting materials in medicinal chemistry. The functional groups on this compound can participate in various cyclization reactions to form fused or spiro-heterocyclic systems. For instance, the aminomethyl group can react with bifunctional reagents to construct new rings. Similarly, the carboxamide can be involved in condensation or cyclization reactions. The synthesis of polysubstituted pyridines is a field of active research, with methods being developed to create diverse substitution patterns that are not easily accessible through other means.

Table 1: Potential Heterocyclic Systems from this compound

Reactant Functional Group Involved Potential Heterocyclic Product
α,β-Unsaturated ketone Aminomethyl group Dihydropyrimidinone derivative
Phosgene or equivalent Aminomethyl and Carboxamide groups Fused pyrimido[1,2-a]pyridine derivative

Each of the three functional groups of this compound can be selectively modified to produce a wide array of derivatives.

Pyridine Ring: The pyridine ring can undergo electrophilic substitution reactions, although the presence of the deactivating carboxamide group would direct substitution to specific positions. The nitrogen atom of the pyridine ring can be N-oxidized or alkylated to further modify the electronic properties and reactivity of the molecule. Transition-metal-catalyzed C-H functionalization is also a powerful tool for the direct introduction of substituents onto the pyridine scaffold nih.gov.

Aminomethyl Group: The primary amine of the aminomethyl group is a versatile site for derivatization. It can readily undergo acylation, alkylation, sulfonylation, and condensation with aldehydes or ketones to form Schiff bases. These reactions allow for the introduction of a wide variety of substituents, which can be used to modulate the biological activity or physical properties of the resulting molecules.

Carboxamide Moiety: The carboxamide group is generally stable, but it can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The amide nitrogen can also be alkylated or acylated under specific conditions. Dehydration of the carboxamide can yield a nitrile group. Reagents have been developed for the efficient derivatization of carboxylic acids and carboxamides thermofisher.com.

Table 2: Representative Derivatization Reactions

Moiety Reagent/Reaction Type Product Functional Group
Pyridine Nitrogen m-CPBA N-oxide
Aminomethyl Group Acyl chloride Amide
Aminomethyl Group Aldehyde Imine (Schiff base)

Applications in Organic Transformations

The unique combination of functional groups in this compound also allows for its use in various organic transformations, either as a ligand or as a reactive scaffold.

Pyridine and amine functionalities are excellent coordinating agents for a variety of metal ions. Pyridine-amide based ligands are of particular interest due to their structural flexibility and their ability to adapt to the geometric requirements of a metal ion nih.gov. The nitrogen atom of the pyridine ring and the nitrogen atom of the aminomethyl group in this compound can act as a bidentate ligand, chelating to a metal center. The carboxamide oxygen can also participate in coordination. This coordination ability makes it a potential ligand for various metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and oxidations. While the direct use of this compound as a ligand in catalysis is not extensively documented, related pyridine carboxamide ligands have been used to form complexes with metals like copper(II) mdpi.comrsc.org. The synthesis of palladium(II) complexes with N-(4-bromophenyl)pyridine-2-carboxamide has also been reported dntb.gov.ua.

The strategic positioning of the aminomethyl and carboxamide groups on the pyridine ring makes this compound a potential substrate for intramolecular cyclization reactions. Such reactions can lead to the formation of rigid, polycyclic scaffolds that are of interest in drug discovery and materials science. For example, under appropriate conditions, the aminomethyl group could react with the carboxamide or a derivative thereof to form a fused heterocyclic system. Cascade cyclizations involving pyridine biradicals generated from enyne-carbodiimides have been shown to produce complex heterocyclic structures nih.gov. While specific examples with this compound are not reported, the potential for such transformations exists.

Supramolecular Assembly Applications

The hydrogen bonding capabilities of the aminomethyl and carboxamide groups, along with the potential for π-π stacking interactions involving the pyridine ring, make this compound an interesting building block for supramolecular chemistry. Pyridine-amide based ligands are known to be excellent for constructing discrete supramolecular assemblies nih.gov. The combination of hydrogen bond donors (N-H of the amine and amide) and acceptors (N of pyridine and O of the carboxamide) allows for the formation of well-defined, self-assembled structures in the solid state. These interactions can be used to control the packing of molecules in crystals and to design materials with specific properties. The study of supramolecular synthesis often utilizes a combination of hydrogen and halogen bonds to create extended molecular networks nih.gov. Pyridine-2,6-dicarboxamide derivatives, which are structurally related, are known to be a subject of interest in supramolecular and coordination chemistry mdpi.com.

Table 3: Potential Supramolecular Interactions

Interaction Type Participating Moiety Potential Outcome
Hydrogen Bonding Aminomethyl (donor), Carboxamide (donor/acceptor), Pyridine (acceptor) 1D chains, 2D sheets, 3D networks
π-π Stacking Pyridine ring Stacked columnar structures

Hydrogen Bonding Networks in Crystalline and Solution Phases

The specific crystal structure of this compound is not extensively documented in publicly available literature. However, a comprehensive understanding of its probable hydrogen bonding behavior can be extrapolated from detailed studies of closely related pyridine-2-carboxamide derivatives. In crystalline phases, these molecules demonstrate a rich variety of hydrogen bonding networks that dictate their supramolecular architecture.

The primary amide group (-CONH2) is a potent hydrogen bond donor (N-H) and acceptor (C=O), while the pyridine ring introduces a nitrogen atom that can also act as a hydrogen bond acceptor. The aminomethyl group (-CH2NH2) provides an additional two N-H donor sites. This combination of functional groups allows for the formation of robust and intricate networks.

Studies on various bis(pyridinecarboxamido)alkanes reveal that the amide-to-amide N-H···O hydrogen bond is a dominant and predictable interaction, often leading to the formation of extended β-sheet networks or interpenetrated grid-like structures. acs.org In most cases, the pyridyl nitrogen does not interfere with this primary amide-amide interaction. acs.org However, the relative orientation of the pyridine ring and the amide group, defined by their interplanar angle, is crucial. A larger angle generally favors the formation of the robust amide-to-amide hydrogen bonds. acs.org

In simpler derivatives like N,N'-(propane-1,3-diyl)bis(pyridine-2-carboxamide), conventional N-H···O hydrogen bonds create one-dimensional chains. nih.gov These chains can be further linked by unconventional, weaker C-H···O interactions, resulting in complex three-dimensional lattices. nih.gov The analysis of N-(4-substituted-phenyl)pyridine-2-carboxamides also highlights the role of C-H···O and even C-H···F hydrogen bonds in building the crystal lattice. nih.govresearchgate.net Depending on the substituents, these interactions can organize molecules into one-dimensional staircase-like arrangements or two-dimensional networks, which are then stacked in the third dimension through π-π interactions between pyridine rings. nih.govresearchgate.net

Based on these examples, this compound in the crystalline state is expected to form extensive hydrogen-bonded networks. The primary amide groups are likely to form catemeric chains or dimeric rings via N-H···O bonds. The aminomethyl group's N-H donors and the pyridine nitrogen acceptor can then cross-link these primary structures, leading to complex 2D or 3D architectures.

Table 1: Common Hydrogen Bonding Interactions in Pyridine-Carboxamide Derivatives

Interaction TypeDonorAcceptorResulting Motif
Amide-AmideAmide N-HAmide C=O1D Chains, β-sheets
Amide-PyridineAmide N-HPyridine N1D Chains
Aryl-CarbonylAryl C-HAmide C=OChain/Sheet extension
Pyridine-CarbonylPyridine C-HAmide C=O3D Lattice formation

In the solution phase, these strong hydrogen bonding capabilities persist, though the interactions become dynamic. NMR spectroscopy is a powerful tool for studying these interactions. The chemical shifts of amide (N-H) protons are particularly sensitive to their hydrogen-bonding environment. mdpi.com In non-polar solvents, intramolecular hydrogen bonds or self-association into dimers and oligomers can be observed. In polar, hydrogen-bond-accepting solvents like DMSO, intermolecular hydrogen bonds between the solute's N-H groups and the solvent's oxygen atoms are expected to dominate. nih.gov

NMR studies on related N-(4-methylphenyl)-pyridinecarboxamides have been used to infer molecular conformation in solution, which is a balance of steric effects and potential intramolecular interactions. The presence of multiple hydrogen bond donors and acceptors in this compound suggests a complex equilibrium in solution, involving interactions with the solvent and potentially intramolecular hydrogen bonds between the aminomethyl protons and the pyridine nitrogen or the carbonyl oxygen, depending on the conformational flexibility of the side chain. The hydrogen bond accepting strength of the pyridine nitrogen can also be quantified by NMR, showing a strong dependence on the electronic nature of other substituents on the ring. nsf.gov

Design of Anion Receptors Utilizing Related Amide and Pyridine-Amine Scaffolds

The structural motifs present in this compound—namely the hydrogen-bond-donating amide and amine groups combined with the pyridine ring—are fundamental components in the design of synthetic anion receptors. Anion recognition chemistry relies on creating host molecules that can selectively bind to specific anions through non-covalent interactions, with hydrogen bonding being a primary tool. researchgate.net

The amide N-H group is one of the most widely used functional groups for anion recognition due to its directionality and acidity, which allows it to form strong hydrogen bonds with anionic guests like halides (F⁻, Cl⁻, Br⁻) or oxoanions (NO₃⁻, SO₄²⁻). Receptors are often designed to have multiple amide groups pre-organized within a macrocyclic or cleft-like structure to converge on a central binding site.

Furthermore, incorporating amine groups that can be protonated or quaternized introduces a positive charge into the receptor. This charge significantly enhances anion affinity through strong electrostatic attraction (charge-assisted hydrogen bonding), making the receptor more effective, especially in competitive polar solvents. Receptors featuring both amide N-H donors and quaternized amine functionalities have demonstrated significantly higher affinities for anions than their neutral amide counterparts. researchgate.net The this compound scaffold provides a blueprint for such designs, where the primary amine could be quaternized to introduce a positive charge, and the amide and pyridine units would participate in anion coordination.

Table 2: Components of Pyridine-Amide Scaffolds in Anion Receptor Design

Structural ComponentRole in Anion BindingType of Interaction
Amide N-HPrimary H-bond donorHydrogen Bonding
Pyridine RingStructural pre-organization, electronic tuningChelate Effect, Electrostatics
Amine/Ammonium (B1175870) GroupIntroduces positive charge, H-bond donorElectrostatic Attraction, Charge-Assisted H-Bonding
Molecular BackboneProvides overall shape and rigidityScaffolding

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Routes

While the synthesis of pyridine (B92270) carboxamides is well-established, the development of more efficient, atom-economical, and environmentally benign synthetic routes for specifically substituted analogues like 4-(aminomethyl)pyridine-2-carboxamide remains a crucial area of research. Future efforts are anticipated to move beyond traditional multi-step procedures, which often involve harsh reagents and generate significant waste.

Emerging strategies are likely to focus on:

Multi-component Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form the final product, offer a streamlined approach to constructing complex pyridine scaffolds. nih.gov The development of novel MCRs could enable the rapid, one-pot synthesis of a diverse library of this compound derivatives from simple starting materials. nih.govillinois.edu

Catalytic C-H Functionalization: Direct functionalization of C-H bonds on the pyridine ring represents a highly efficient strategy. Future research could explore transition-metal-catalyzed methods to introduce the aminomethyl and carboxamide groups onto a pyridine core with high regioselectivity, thereby reducing the number of synthetic steps.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and a more sustainable manufacturing process.

The exploration of these modern synthetic techniques will be instrumental in making this compound and its derivatives more accessible for a wide range of applications.

Exploration of Advanced Catalytic Applications of its Metal Complexes

The true potential of this compound is arguably most evident in its ability to form stable complexes with a variety of metal ions. The resulting metallo-supramolecular structures and coordination polymers are poised for significant advancements in catalysis. The aminopyridine scaffold is known to be effective in base metal catalysis. nsf.gov

Future research is expected to delve into:

Asymmetric Catalysis: By introducing chiral centers into the ligand structure, it is possible to create metal complexes that can catalyze enantioselective transformations. Ruthenium(II) complexes with similar 2-(aminomethyl)pyridine-phosphine ligands have already demonstrated high efficiency in the asymmetric transfer hydrogenation of ketones. acs.org Future work will likely focus on designing chiral derivatives of this compound to develop catalysts for a broader range of asymmetric reactions.

Atom Transfer Radical Polymerization (ATRP): Iron(II) complexes featuring an amino-pyridine ligand framework have been shown to be effective catalysts for ATRP, a powerful technique for creating well-defined polymers. nsf.gov The electronic and steric properties of this compound can be fine-tuned to optimize the activity and control of iron-based ATRP catalysts. nsf.gov

Small Molecule Activation: The unique electronic environment created by the ligand around a metal center can facilitate the activation of small molecules like CO2, O2, and H2. Research into the metal complexes of this compound could lead to the development of novel catalysts for important industrial processes, such as carbon dioxide reduction and selective oxidations.

Water Remediation: Nickel complexes of 4-aminopyridine have shown catalytic activity in the removal of organic dyes from wastewater, indicating potential applications in environmental remediation. ekb.eg

The modular nature of this ligand allows for systematic tuning of its properties, which is crucial for the rational design of highly efficient and selective catalysts for a myriad of chemical transformations.

Integration with High-Throughput Screening for Materials Discovery

The discovery of new materials with desired properties is often a time-consuming and labor-intensive process. High-throughput screening (HTS) offers a paradigm shift, enabling the rapid synthesis and evaluation of large libraries of compounds. chemrxiv.orgacs.org The integration of this compound into HTS workflows for materials discovery is a promising future direction.

Key research avenues include:

Combinatorial Synthesis of Coordination Polymers: By reacting this compound and its derivatives with a wide array of metal salts under various conditions in a parallel fashion, HTS can be used to rapidly identify new coordination polymers with interesting topologies and properties, such as porosity, luminescence, or magnetism.

Screening for Functional Materials: HTS can be employed to screen libraries of materials derived from this compound for specific applications. For example, automated screening could identify materials with high ionic conductivity for use in polymer electrolytes for batteries or those with selective gas adsorption properties for carbon capture technologies. llnl.gov

Development of Molecularly Imprinted Polymers (MIPs): HTS methodologies can accelerate the identification of optimal formulations for MIPs that use this compound as a functional monomer for creating synthetic antibodies with high selectivity and affinity for target molecules. nih.gov

The application of HTS will undoubtedly accelerate the discovery of novel materials based on this versatile ligand, leading to breakthroughs in areas ranging from energy storage to biomedical diagnostics.

Deeper Computational Insights into Reactivity, Interactions, and Dynamics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems. nih.gov In the context of this compound, computational studies can provide profound insights that guide experimental efforts.

Future computational research will likely focus on:

Rational Catalyst Design: DFT calculations can be used to model the electronic structure and reaction mechanisms of metal complexes of this compound. ekb.eg This allows for the in-silico screening of different metal centers and ligand modifications to predict catalytic activity and selectivity, thereby guiding the synthesis of more efficient catalysts.

Understanding Intermolecular Interactions: The aminomethyl and carboxamide groups are capable of forming strong hydrogen bonds. Computational studies can elucidate the nature and strength of these interactions, which are crucial for understanding the self-assembly of supramolecular structures and the packing in crystalline materials.

Predicting Material Properties: Computational methods can be used to predict the electronic, optical, and mechanical properties of coordination polymers and other materials derived from this compound. This can help in identifying promising candidates for specific applications before their synthesis.

Molecular Docking and Dynamics: For potential biological applications, molecular docking and dynamics simulations can predict how derivatives of this compound interact with biological targets such as enzymes or receptors. nih.govmdpi.com

By providing a deeper understanding of the fundamental principles governing the behavior of this compound and its derivatives, computational chemistry will play a pivotal role in accelerating innovation and discovery in this exciting field.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(aminomethyl)pyridine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based activators (e.g., EDC/HOBt) to conjugate the pyridine-2-carboxamide core with aminomethyl groups. Optimization involves controlling stoichiometry, pH (7–9), and temperature (25–40°C) to minimize side products. Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane eluent) is critical .
  • Key Considerations : Monitor reaction progress using TLC or LC-MS to detect intermediates. Evidence suggests that slow addition of reactants improves yield and purity in amide bond formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (≥98% recommended for biological studies).
  • NMR (¹H/¹³C) to confirm backbone structure (e.g., pyridine ring protons at δ 8.2–8.5 ppm, carboxamide NH at δ 6.8–7.1 ppm).
  • Mass Spectrometry (ESI+) for molecular ion verification (e.g., [M+H]+ at m/z 166.1) .
    • Data Contradiction Note : Discrepancies in reported NMR shifts may arise from solvent effects (DMSO vs. CDCl₃); always report solvent conditions .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets (e.g., NaV1.8 ion channels, as seen in Suzetrigine derivatives). Parameterize ligands with GAFF/AM1-BCC charges and solvation models (e.g., PBSA) .

MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes. Monitor RMSD and hydrogen-bond occupancy .

  • Case Study : Modifications at the aminomethyl group (e.g., fluorination) were shown computationally to enhance binding to hydrophobic pockets in pain-related ion channels .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Source Analysis : Cross-reference assay conditions (e.g., cell lines, IC₅₀ protocols). For example, potency variations in kinase inhibition may stem from ATP concentration differences .
  • Meta-Analysis : Use tools like RevMan to aggregate data from public repositories (ChEMBL, PubChem). Apply statistical weighting to studies with validated purity (≥98% HPLC) .
    • Example : Discrepancies in antimicrobial activity (MIC values) were traced to differences in bacterial strain selection and compound solubility in DMSO vs. saline .

Q. What strategies improve the stability of this compound in aqueous formulations for in vivo studies?

  • Methodological Answer :

  • pH Buffering : Stabilize at pH 6.5–7.4 (phosphate buffer) to prevent hydrolysis of the carboxamide group.
  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage.
  • Chelation : Add EDTA (0.1–1 mM) to suppress metal-catalyzed degradation, as validated in MRI contrast agent studies .

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